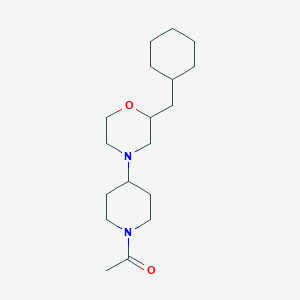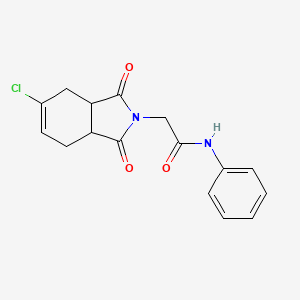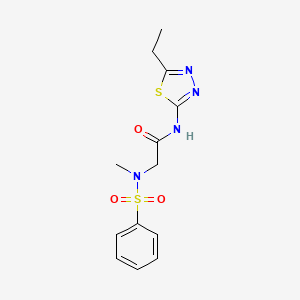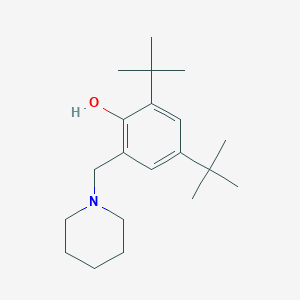
4-(1-acetyl-4-piperidinyl)-2-(cyclohexylmethyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-acetyl-4-piperidinyl)-2-(cyclohexylmethyl)morpholine, also known as PACM or CXM, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a morpholine derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
作用机制
The mechanism of action of 4-(1-acetyl-4-piperidinyl)-2-(cyclohexylmethyl)morpholine is not fully understood, but it is thought to involve modulation of neurotransmitter systems and ion channels. It has been shown to have both agonist and antagonist activity at various receptors, and it may also affect the release and reuptake of neurotransmitters. The exact mechanism of action may vary depending on the specific receptor or system being studied.
Biochemical and Physiological Effects:
4-(1-acetyl-4-piperidinyl)-2-(cyclohexylmethyl)morpholine has been shown to have a variety of biochemical and physiological effects, including modulation of neurotransmitter release, inhibition of NMDA receptor activity, and modulation of ion channel function. It has also been shown to have analgesic and anesthetic effects in animal models, and it may have potential applications in the treatment of pain and other neurological disorders.
实验室实验的优点和局限性
One of the main advantages of 4-(1-acetyl-4-piperidinyl)-2-(cyclohexylmethyl)morpholine as a research tool is its broad range of activity at various receptors and ion channels. This makes it a valuable tool for studying the function of these systems and their role in various physiological and pathological processes. However, there are also some limitations to its use in lab experiments. For example, its effects may be dose-dependent, and it may have different effects in different animal models or cell types. Additionally, its use may be limited by the availability of the compound and the cost of synthesis.
未来方向
There are many potential future directions for research on 4-(1-acetyl-4-piperidinyl)-2-(cyclohexylmethyl)morpholine and related compounds. Some possible areas of focus include:
1. Further exploration of the mechanism of action of 4-(1-acetyl-4-piperidinyl)-2-(cyclohexylmethyl)morpholine, including its effects on specific receptors and ion channels.
2. Development of more potent and selective 4-(1-acetyl-4-piperidinyl)-2-(cyclohexylmethyl)morpholine analogues for use in research and potential therapeutic applications.
3. Investigation of the potential therapeutic applications of 4-(1-acetyl-4-piperidinyl)-2-(cyclohexylmethyl)morpholine and related compounds, particularly in the treatment of pain and neurological disorders.
4. Exploration of the effects of 4-(1-acetyl-4-piperidinyl)-2-(cyclohexylmethyl)morpholine on other physiological systems, such as the immune system and cardiovascular system.
5. Investigation of the potential use of 4-(1-acetyl-4-piperidinyl)-2-(cyclohexylmethyl)morpholine as a tool for studying the function of specific neurotransmitter systems and their role in various physiological and pathological processes.
合成方法
The synthesis of 4-(1-acetyl-4-piperidinyl)-2-(cyclohexylmethyl)morpholine involves a multistep process that begins with the reaction of 4-piperidone with acetic anhydride to form 1-acetyl-4-piperidinone. This intermediate is then reacted with cyclohexylmethylamine and morpholine to yield 4-(1-acetyl-4-piperidinyl)-2-(cyclohexylmethyl)morpholine. The synthesis process has been well documented in the scientific literature, and several variations of the method have been developed.
科学研究应用
4-(1-acetyl-4-piperidinyl)-2-(cyclohexylmethyl)morpholine has been used in a wide range of scientific research applications, including studies of neurotransmitter systems, receptors, and ion channels. It has been shown to have activity at several different types of receptors, including the nicotinic acetylcholine receptor, the N-methyl-D-aspartate (NMDA) receptor, and the sigma-1 receptor. This broad range of activity makes 4-(1-acetyl-4-piperidinyl)-2-(cyclohexylmethyl)morpholine a valuable tool for researchers studying the function of these receptors and their role in various physiological and pathological processes.
属性
IUPAC Name |
1-[4-[2-(cyclohexylmethyl)morpholin-4-yl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N2O2/c1-15(21)19-9-7-17(8-10-19)20-11-12-22-18(14-20)13-16-5-3-2-4-6-16/h16-18H,2-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQMZXWDQASZFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)N2CCOC(C2)CC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-methylphenyl)-2-({[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}amino)-3-thiophenecarboxamide](/img/structure/B6002739.png)
![4-{[N-(4-isobutoxybenzoyl)-beta-alanyl]amino}butanoic acid](/img/structure/B6002754.png)
![N-(2-methoxyphenyl)-N'-(5-{[4-(1-methyl-1-phenylethyl)phenoxy]methyl}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B6002757.png)
![2-[4-(3-fluorobenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6002765.png)
![1-(4-ethyl-1-piperazinyl)-3-(3-{[(2-phenylethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6002767.png)
![2-{4-[1-(2-fluorophenyl)-4-piperidinyl]-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6002776.png)

![N'-[1-(2,4-dihydroxyphenyl)ethylidene]-4-ethylbenzenesulfonohydrazide](/img/structure/B6002793.png)



![2-{[N-(2,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B6002832.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylspiro[2.5]octane-1-carboxamide](/img/structure/B6002840.png)
![1-ethyl-3-isopropyl-N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B6002844.png)